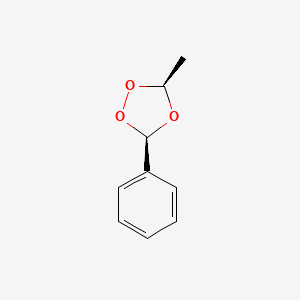
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is an organic compound characterized by its unique trioxolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane typically involves the reaction of a suitable precursor with an oxidizing agent under controlled conditions. One common method includes the use of peracids or hydrogen peroxide in the presence of a catalyst to facilitate the formation of the trioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and catalysts is crucial to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can break the trioxolane ring, leading to the formation of simpler compounds.
Substitution: The phenyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding oxidative stress and cellular responses.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane exerts its effects involves the formation of reactive oxygen species (ROS) during its decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The trioxolane ring’s stability and reactivity are key factors in its biological activity.
類似化合物との比較
Similar Compounds
(3S,5R)-3-methyl-5-phenyl-1,2,4-dioxolane: Similar structure but with a dioxolane ring instead of a trioxolane ring.
(3S,5R)-3-methyl-5-phenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in nitrogen content and reactivity.
Uniqueness
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane is unique due to its trioxolane ring, which imparts distinct chemical and biological properties. Its ability to generate ROS and its stability under various conditions make it a valuable compound for research and industrial applications.
特性
CAS番号 |
23260-98-2 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
(3S,5R)-3-methyl-5-phenyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m0/s1 |
InChIキー |
ALYBYLAFJFYDLS-IONNQARKSA-N |
異性体SMILES |
C[C@H]1O[C@H](OO1)C2=CC=CC=C2 |
正規SMILES |
CC1OC(OO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



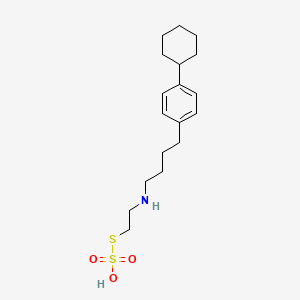
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
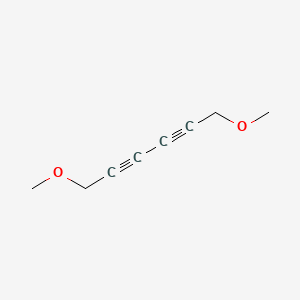
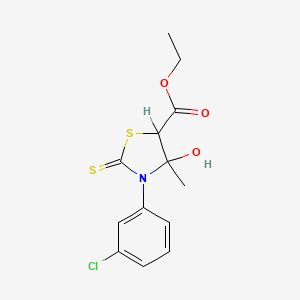


![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

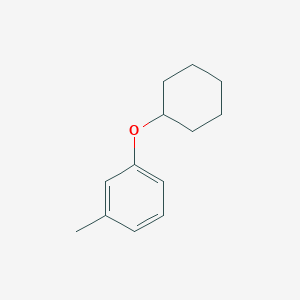

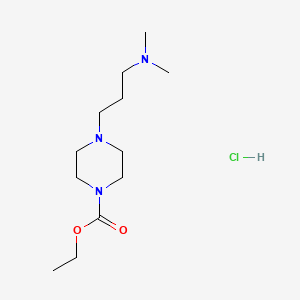

![4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14703547.png)
